molecular formula C10H9F3O3 B13537906 2-(2-(Trifluoromethoxy)phenyl)propanoic acid

2-(2-(Trifluoromethoxy)phenyl)propanoic acid

Cat. No.: B13537906
M. Wt: 234.17 g/mol
InChI Key: UKFXGWFAKOKSLI-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethoxy)phenyl)propanoic acid: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethoxy group, a functional group known for its electron-withdrawing effects and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a suitable aromatic precursor . The subsequent steps involve standard organic synthesis techniques to attach the propanoic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and controlled reaction conditions can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .

Biology: The compound’s stability and reactivity make it useful in biological research, particularly in the study of enzyme interactions and metabolic pathways .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. The trifluoromethoxy group can enhance the bioavailability and metabolic stability of drug candidates .

Industry: Industrially, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties contribute to the development of products with improved performance and stability .

Mechanism of Action

The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity and reactivity with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: 2-(2-(Trifluoromethoxy)phenyl)propanoic acid is unique due to the presence of both the trifluoromethoxy group and the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O3/c1-6(9(14)15)7-4-2-3-5-8(7)16-10(11,12)13/h2-6H,1H3,(H,14,15)

InChI Key

UKFXGWFAKOKSLI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1OC(F)(F)F)C(=O)O

Origin of Product

United States

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